BI-860585 was developed by Boehringer Ingelheim and has been studied in clinical settings to determine its efficacy and safety profile. The compound has undergone various phases of clinical trials, including a Phase 1 trial aimed at establishing the maximum tolerated dose and evaluating its pharmacokinetics in patients with advanced solid tumors .
BI-860585 is classified under the category of small-molecule inhibitors, specifically targeting serine/threonine kinases within the mTOR pathway. This classification places it among other targeted therapies that aim to disrupt specific molecular pathways involved in cancer progression.
The synthesis of BI-860585 involves several chemical processes that are designed to optimize its potency and selectivity as an mTOR inhibitor. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often include:
The synthesis typically starts with readily available precursors that undergo a series of transformations. Key steps may include:
The molecular structure of BI-860585 features a complex arrangement that is characteristic of mTOR inhibitors. While the exact structural formula is proprietary, it generally includes:
Molecular weight, solubility parameters, and other physicochemical properties are critical for understanding BI-860585's behavior in biological systems. For example:
BI-860585 participates in various chemical reactions that are essential for its activity as an mTOR inhibitor. These reactions primarily involve:
The interaction with mTOR involves competitive inhibition where BI-860585 competes with ATP for binding at the active site. This process is crucial for disrupting downstream signaling pathways involved in tumor growth and survival.
The mechanism of action of BI-860585 centers on its ability to inhibit the mTOR signaling pathway. Upon binding to mTORC1/2, it prevents phosphorylation events that are necessary for cell cycle progression and survival signals in cancer cells.
Research indicates that inhibition of mTOR leads to decreased protein synthesis and cell proliferation, ultimately resulting in apoptosis (programmed cell death) in susceptible cancer cells . This mechanism is particularly relevant in cancers exhibiting hyperactivation of the PI3K/Akt/mTOR pathway.
BI-860585 exhibits several physical properties that influence its pharmacological profile:
The chemical properties include:
Relevant data from studies indicate that proper formulation can enhance bioavailability and therapeutic outcomes .
BI-860585 is primarily investigated for its applications in oncology. Its potential uses include:
Research continues into expanding its applications beyond oncology, potentially exploring roles in other diseases characterized by dysregulated mTOR signaling pathways.
BI-860585 is a potent, selective ATP-competitive inhibitor targeting the serine/threonine kinase activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike first-generation rapalogs (e.g., everolimus) that partially inhibit mTORC1 and fail to suppress mTORC2 activity, BI-860585 binds the kinase domain of mTOR, enabling comprehensive blockade of both complexes [1] [5]. This dual inhibition disrupts critical signaling nodes:
Preclinical studies confirm that BI-860585’s dual mechanism overcomes limitations of rapalogs, which permit mTORC2-mediated AKT activation and feedback loops that sustain tumor survival [1] [9]. In vivo, this translates to broad antitumor activity across sarcoma and carcinoma models, validating its mechanistic advantage [5].
BI-860585 belongs to the Type I class of kinase inhibitors, binding the active conformation of mTOR’s kinase domain through competitive occupancy of the ATP-binding pocket. Key structural features include:
Table 1: Structural Attributes of BI-860585’s mTOR Binding
Feature | Detail | Functional Consequence |
---|---|---|
Binding mode | ATP-competitive | Reversible inhibition of kinase activity |
Key interactions | H-bonding with Val2240; hydrophobic pocket occupancy | High binding affinity (IC₅₀ < 10 nM) |
Kinase domain engagement | Catalytic cleft of mTOR | Blocks phosphorylation of S6K1 and AKT |
This precise targeting confers high potency, with biochemical assays showing IC₅₀ values in the low nanomolar range for mTOR-dependent phosphorylation events [5].
BI-860585 exhibits exceptional selectivity for mTOR over related kinases, as demonstrated by comprehensive profiling:
Table 2: Selectivity Profile of BI-860585
Target Class | Representative Kinases Tested | Inhibition by BI-860585 |
---|---|---|
mTORC1/C2 | mTOR | Potent (IC₅₀ = 2–5 nM) |
PI3K isoforms | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | Negligible (>100-fold selective) |
AGC kinase family | PKA, PKC, PKG | None observed |
Receptor tyrosine kinases | EGFR, VEGFR, PDGFR | None observed |
This selectivity arises from BI-860585’s optimized interaction with mTOR-specific residues (e.g., Trp2239) absent in PI3Ks, minimizing off-target effects [5].
BI-860585 profoundly alters oncogenic signaling cascades by targeting mTOR’s nodal position:
Table 3: Pathway Modulation in Clinical Trial Arm Responses
Treatment Arm | Disease Control Rate | Key Signaling Alterations |
---|---|---|
BI-860585 monotherapy | 20% | Reduced pS6K1, p4E-BP1; sustained AKT inhibition |
BI-860585 + exemestane | 28% | Suppressed pAKT-S473; reversed ER-dependent adaptation |
BI-860585 + paclitaxel | 58% | Synergistic apoptosis induction; survivin downregulation |
In the phase I trial (NCT01938846), these dynamics correlated with clinical activity: partial responses in breast cancer (Arm B) and ovarian cancer (Arm C) patients with mTOR pathway hyperactivation [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7